(2R)-2-(carbamoylamino)pentanoic acid

Beschreibung

Eigenschaften

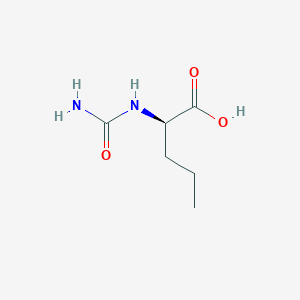

IUPAC Name |

(2R)-2-(carbamoylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSQPJHLLWRMCW-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-carbamoyl-D-norvaline: Molecular Structure, Stability, and Biocatalytic Application

The following technical guide details the molecular structure, stability profile, and industrial significance of N-carbamoyl-D-norvaline , a critical intermediate in the biocatalytic production of D-norvaline.

Abstract

N-carbamoyl-D-norvaline (CAS 211681-85-5) is a non-proteinogenic amino acid derivative serving as the obligate intermediate in the "Hydantoinase Process," a dominant industrial route for synthesizing D-amino acids. This guide analyzes its stereochemical architecture, physicochemical stability under hydrolytic stress, and its role as a substrate for N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase) in the production of pharmaceutical building blocks like D-norvaline.

Molecular Architecture & Stereochemistry

Structural Definition

N-carbamoyl-D-norvaline consists of a five-carbon aliphatic backbone (norvaline) modified at the

-

IUPAC Name:

-2-(carbamoylamino)pentanoic acid -

Molecular Formula:

[1] -

Molecular Weight: 160.17 g/mol [1]

-

Chirality: D-isomer (

-configuration)

Chemical Connectivity Diagram

The following diagram illustrates the connectivity and functional groups, highlighting the labile carbamoyl bond targeted by amidohydrolases.

Figure 1: Structural connectivity of N-carbamoyl-D-norvaline showing the carbamoyl moiety attached to the chiral backbone.[2]

Physicochemical Stability Profile

The stability of N-carbamoyl-D-norvaline is pH-dependent, governed by the equilibrium between ring closure (hydantoin formation) and hydrolysis.

pH-Dependent Stability Matrix

| pH Environment | Reaction Dominance | Mechanism | Stability Status |

| Acidic (pH < 4) | Cyclization | Acid-catalyzed ring closure between the carbamoyl nitrogen and the carboxyl group releases water to reform D-5-propylhydantoin . | Unstable (Reverts to precursor) |

| Neutral (pH 6-8) | Equilibrium | The molecule is relatively stable in aqueous solution at ambient temperatures. Spontaneous hydrolysis is negligible. | Stable (Ideal for enzymatic assay) |

| Basic (pH > 10) | Hydrolysis | Base-catalyzed attack on the carbamoyl carbonyl releases ammonia ( | Modestly Unstable (Slow degradation) |

Thermal Stability

-

Solid State: Stable at room temperature when stored desiccated.

-

Aqueous Solution: At temperatures utilized in bioreactors (

), the compound is stable enough to accumulate as an intermediate if the second enzyme (carbamoylase) is rate-limiting. However, prolonged exposure to temperatures

The Hydantoinase Process: Synthesis & Biotransformation

N-carbamoyl-D-norvaline is the "obligate intermediate" in the enzymatic resolution of racemic hydantoins. This process is preferred over chemical synthesis due to its 100% theoretical yield (via dynamic kinetic resolution) and strict enantioselectivity.

Reaction Pathway

The industrial synthesis involves a cascade of two enzymes:

-

D-Hydantoinase (EC 3.5.2.2): Stereoselective ring opening of D-5-propylhydantoin.

-

D-Carbamoylase (EC 3.5.1.77): Hydrolysis of the N-carbamoyl bond to release D-norvaline,

, and

Figure 2: The "Hydantoinase Process" showing the central role of N-carbamoyl-D-norvaline.[3]

Analytical Characterization Protocols

For researchers validating the presence or purity of N-carbamoyl-D-norvaline, the following methodologies are standard.

HPLC Quantification Method

This protocol separates the hydantoin precursor, the N-carbamoyl intermediate, and the amino acid product.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18,

, -

Mobile Phase:

-

Solvent A: 20 mM Potassium Phosphate buffer (pH 3.2).

-

Solvent B: Methanol (HPLC Grade).

-

Ratio: 90:10 (Isocratic) or Gradient 95:5 to 60:40 over 15 min.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm or 210 nm (Amide bond absorption).

-

Retention Order: D-Norvaline (Earliest) < N-carbamoyl-D-norvaline < 5-Propylhydantoin (Latest).

Experimental Protocol: Enzymatic Conversion Assay

To verify the activity of D-carbamoylase against N-carbamoyl-D-norvaline:

-

Substrate Preparation: Dissolve N-carbamoyl-D-norvaline to 10-50 mM in 50 mM Tris-HCl buffer (pH 7.5). Note: Mild heating (

) may be required for solubility. -

Enzyme Addition: Add purified D-carbamoylase or whole-cell catalyst.

-

Incubation: Incubate at

with agitation (150 rpm). -

Sampling: At

min, remove -

Quenching: Immediately mix with

of 10% Trichloroacetic acid (TCA) or 1M HCl to stop the reaction and precipitate protein. -

Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

References

-

Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes. Journal of Bioscience and Bioengineering.

-

Syldatk, C., et al. (1999). Biocatalytic production of D-amino acids. Applied Microbiology and Biotechnology.

-

Sigma-Aldrich. (2024). Product Specification: (2R)-2-(carbamoylamino)pentanoic acid (CAS 211681-85-5).

-

Alonso, S., et al. (2017). L-Amino Acid Production by a Immobilized Double-Racemase Hydantoinase Process. MDPI Processes.

-

PubChem. (2024). Compound Summary: N-carbamoyl-D-valine (Homologue Reference).

Sources

Difference between N-carbamoyl-L-norvaline and N-carbamoyl-D-norvaline

Structural Architecture, Biocatalytic Resolution, and Pharmaceutical Utility

Executive Summary

N-carbamoyl-L-norvaline and N-carbamoyl-D-norvaline are enantiomeric intermediates critical to the industrial production of optically pure norvaline. While chemically identical in achiral environments (melting point, solubility), they exhibit profound differences in enzymatic recognition and pharmaceutical application .

The primary distinction lies in their role within the "Hydantoinase Process," a dynamic kinetic resolution (DKR) cascade. N-carbamoyl-D-norvaline is the substrate for D-carbamoylase (yielding D-norvaline, a precursor for peptide antibiotics), whereas N-carbamoyl-L-norvaline is processed by L-carbamoylase (yielding L-norvaline, a key intermediate for ACE inhibitors like Perindopril). This guide dissects their physicochemical properties, biocatalytic pathways, and analytical differentiation.

Part 1: Molecular Architecture & Physicochemical Properties

Both molecules share the core norvaline structure—a five-carbon, straight-chain non-proteinogenic amino acid—modified by a carbamoyl group (

Structural Comparison

The fundamental difference is the spatial arrangement of the side chain (propyl group) around the chiral

| Feature | N-carbamoyl-L-norvaline | N-carbamoyl-D-norvaline |

| Stereochemistry | (S)-configuration | (R)-configuration |

| CAS Registry | 39691-62-8 (Generic L-form ref) | 83602-29-9 (Generic D-form ref) |

| Molecular Formula | ||

| Molecular Weight | 160.17 g/mol | 160.17 g/mol |

| Side Chain | Linear propyl ( | Linear propyl ( |

| Solubility | Moderate in water; soluble in alkaline pH | Moderate in water; soluble in alkaline pH |

| Stability | Stable at neutral pH; hydrolyzes in strong acid/base | Stable at neutral pH; hydrolyzes in strong acid/base |

The Carbamoyl Moiety

The N-carbamoyl group acts as a protecting group during chemical synthesis but serves as a specific "handle" for enzymes in biocatalysis. Unlike the free amino acid, the N-carbamoyl derivative is:

-

Zwitterion-suppressed: The carbamoyl group reduces the basicity of the amine, altering the isoelectric point.

-

Chemically Robust: It resists spontaneous hydrolysis under physiological conditions, requiring specific amidohydrolases (carbamoylases) for cleavage.

Part 2: Biocatalytic Significance (The Hydantoinase Process)

The industrial relevance of these molecules is defined by the Hydantoinase-Carbamoylase Cascade . This process converts racemic 5-propylhydantoin into optically pure norvaline. The N-carbamoyl derivatives are the transient intermediates in this pathway.

Mechanism of Differentiation

The separation of L and D pathways occurs at the hydrolysis step.

-

D-Pathway: Agrobacterium or Pseudomonas species produce D-hydantoinase (opens the ring to form N-carbamoyl-D-norvaline) and D-carbamoylase (cleaves the carbamoyl group).

-

L-Pathway: Arthrobacter or Geobacillus species utilize L-carbamoylase . Since hydantoinases are often D-selective, L-production frequently requires a Carbamoyl Racemase or specific engineering to convert N-carbamoyl-D-norvaline into the L-form for hydrolysis.

Pathway Visualization

The following diagram illustrates the Dynamic Kinetic Resolution (DKR) where the stereochemistry diverges.

Figure 1: The Biocatalytic Cascade. Red path indicates the standard D-selective route; Blue path indicates the L-selective route required for pharmaceutical synthesis.

Part 3: Pharmaceutical Utility & Applications[5][6][7][8][9]

The chirality of the N-carbamoyl intermediate dictates the final pharmaceutical application.

N-carbamoyl-L-norvaline (Precursor to L-Norvaline)

-

Perindopril Synthesis: L-Norvaline is a key chiral building block for the ACE inhibitor Perindopril. The N-carbamoyl-L-isomer is the direct enzymatic precursor.

-

Arginase Inhibition: The resulting L-norvaline is a potent inhibitor of arginase, promoting Nitric Oxide (NO) production.[1][2][3] This has applications in treating hypertension and Alzheimer's disease (by improving microvascular flow).

N-carbamoyl-D-norvaline (Precursor to D-Norvaline)

-

Peptide Mimetics: D-amino acids are resistant to proteolysis. D-norvaline derived from this intermediate is used in the synthesis of stable peptide antibiotics (e.g., defensin mimics).

-

MMP Inhibitors: Used in the design of Matrix Metalloproteinase inhibitors, where the D-configuration ensures specific binding pocket fit and metabolic stability.

Part 4: Analytical Differentiation

Distinguishing these enantiomers requires chiral environments. Standard reverse-phase HPLC will not separate them.

Chiral HPLC Protocol

Method: Ligand-Exchange Chromatography (LEC) or Crown Ether Columns.

-

Column: Chiralpak ZWIX(+) or Crownpak CR(+).

-

Mobile Phase: Aqueous

(pH 1.5–2.0) for Crownpak; MeOH/Acetonitrile with specific additives for ZWIX. -

Detection: UV at 210 nm (Amide bond absorption).

-

Separation Principle: The crown ether forms a host-guest complex with the primary amine. Note: Since N-carbamoyl derivatives have a modified amine, enzymatic hydrolysis followed by amino acid analysis is often preferred for higher sensitivity.

Optical Rotation

Polarimetry provides a rapid purity check for bulk substances.

-

L-Isomer: Levorotatory or Dextrorotatory depending on solvent/pH (Specific rotation

must be calibrated against a pure standard). -

D-Isomer: Opposite sign to the L-isomer under identical conditions.

Part 5: Experimental Protocol: Enzymatic Hydrolysis Assay

This protocol validates the identity of the isomer by testing susceptibility to a stereospecific enzyme (e.g., D-Carbamoylase). If the enzyme hydrolyzes the substrate, it confirms the presence of the D-isomer.

Reagents

-

Substrate Solution: 10 mM N-carbamoyl-norvaline (unknown isomer) in 50 mM Phosphate Buffer (pH 7.5).

-

Enzyme: Purified recombinant D-Carbamoylase (e.g., from Agrobacterium tumefaciens).

-

Colorimetric Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) in acidic solution. Note: This detects the ureido group, but a more specific method detects the released amine.

-

Alternative Detection: Ninhydrin Reagent (detects free amino acid released).

Workflow

-

Incubation: Mix 100

L Substrate + 10 -

Termination: Add 100

L 10% Trichloroacetic acid (TCA). -

Detection (Ninhydrin Method):

-

Add 500

L Ninhydrin reagent. -

Boil for 10 mins.

-

Cool and measure Absorbance at 570 nm.

-

Interpretation

-

High Absorbance (Purple): Hydrolysis occurred

Free Norvaline released -

No Absorbance (Clear/Yellow): No hydrolysis

Substrate was N-carbamoyl-L-norvaline (enzyme could not recognize it).

Figure 2: Self-validating enzymatic assay for stereochemical identification.

References

-

Hydantoinase Process & Stereoselectivity: Syldatk, C., et al. "Biocatalytic production of L-amino acids from substituted hydantoins." Journal of Molecular Catalysis B: Enzymatic.

-

L-Norvaline Pharmaceutical Applications: MedChemExpress.[4] "L-Norvaline: Arginase Inhibitor and Alzheimer's Research."[2][3]

-

Perindopril Synthesis Intermediates: National Center for Biotechnology Information. "PubChem Compound Summary for Perindopril."

-

Enzymatic Production of D-Amino Acids: Martinez-Rodriguez, S., et al. "Advances in Enzymatic Synthesis of D-Amino Acids." International Journal of Molecular Sciences.

-

Chiral Separation of Amino Acids: Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."

Sources

Literature review of (2R)-2-(carbamoylamino)pentanoic acid synthesis

An In-depth Technical Guide to the Synthesis of (2R)-2-(carbamoylamino)pentanoic Acid

Introduction: Navigating the Synthesis of a Chiral Ureido Acid

This compound is a non-proteinogenic α-amino acid featuring a propyl side chain, an (R)-configured stereocenter at the α-carbon, and a carbamoyl (ureido) group attached to the α-nitrogen. Its structure, as a derivative of (R)-norvaline, presents it as a unique building block for peptide chemistry and as a potential candidate in drug discovery programs. The primary challenge in its synthesis lies in the precise and efficient control of the stereochemistry at the C2 position.

This guide provides a comprehensive review of the viable synthetic strategies for obtaining this target molecule. We will deconstruct the synthesis into its two core components: the stereoselective preparation of the (R)-2-aminopentanoic acid backbone and the subsequent carbamoylation of the amino group. The narrative will focus on the underlying chemical principles, the rationale behind methodological choices, and practical, field-proven protocols.

The synthetic landscape can be broadly categorized into two strategic approaches:

-

The Convergent Approach (Route A): This highly practical and common strategy involves the initial synthesis or acquisition of the chiral precursor, (R)-2-aminopentanoic acid ((R)-norvaline), followed by the carbamoylation of its α-amino group.

-

The Linear Approach (Route B): This approach involves the introduction of the carbamoyl moiety earlier in the synthetic sequence, with the chiral center being established subsequently.

This guide will primarily focus on the more modular and versatile convergent approach, detailing the key methodologies for achieving both core transformations with high fidelity.

Caption: High-level overview of the two primary synthetic routes.

Part 1: Stereoselective Synthesis of the (R)-2-Aminopentanoic Acid Precursor

The cornerstone of a successful synthesis is the efficient and enantiomerically pure preparation of (R)-2-aminopentanoic acid, commonly known as (R)-norvaline. Several robust methods are available to the synthetic chemist.

Biocatalytic Asymmetric Amination

Biocatalysis offers a green and highly selective route to chiral amines. Transaminases (ATAs), in particular, have emerged as powerful tools for the asymmetric synthesis of α-amino acids from their corresponding α-keto acids.

The process involves the conversion of 2-oxopentanoic acid using an (R)-selective transaminase. These enzymes utilize a donor amine, such as isopropylamine (IPA), to transfer the amino group to the keto acid with high enantioselectivity.[1]

Workflow Rationale:

-

Enzyme Selection: A wide range of commercially available (R)-selective transaminases can be screened to find one with optimal activity and selectivity for the 2-oxopentanoic acid substrate.

-

Equilibrium Shift: The reaction is reversible. To drive it towards the product, a large excess of the amine donor (e.g., isopropylamine) is used. The co-product, acetone, can also be removed to further shift the equilibrium.

-

Cofactor: Transaminases require pyridoxal 5'-phosphate (PLP) as a cofactor, which must be included in the reaction mixture.

Caption: Workflow for transaminase-mediated synthesis of (R)-norvaline.

Asymmetric Hydrogenation

Another powerful strategy is the asymmetric hydrogenation of a prochiral precursor, such as an N-acyl-α,β-dehydroamino acid. This method relies on chiral transition-metal catalysts (typically rhodium or ruthenium-based) to deliver hydrogen across the double bond in a stereocontrolled manner.

Causality Behind Experimental Choices:

-

Precursor Synthesis: The dehydroamino acid precursor can be synthesized via methods like the Erlenmeyer-Plöchl reaction.

-

Catalyst and Ligand: The choice of the chiral phosphine ligand (e.g., derivatives of DuPhos, BINAP) is critical as it dictates the facial selectivity of the hydrogenation, and thus the enantiomeric excess (ee) of the final product.[2]

-

Reaction Conditions: Hydrogen pressure and solvent choice can significantly impact reaction rate and enantioselectivity.

Classical and Enzymatic Resolution

While asymmetric synthesis is often preferred, resolution of a racemic mixture of norvaline remains a viable option, particularly for large-scale production.

-

Classical Resolution: This involves forming diastereomeric salts by reacting racemic norvaline with a chiral resolving agent (e.g., tartaric acid or a derivative). The diastereomers, having different physical properties, can then be separated by fractional crystallization.

-

Enzymatic Resolution: Enzymes like aminoacylases can selectively hydrolyze the N-acyl derivative of one enantiomer from a racemic mixture, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

| Method | Starting Material | Key Reagent/System | Stereocontrol Element | Typical Purity (ee) | Advantages & Disadvantages |

| Biocatalytic Amination | 2-Oxopentanoic acid | (R)-selective Transaminase (ATA) | Chiral Enzyme | >99% | Pro: High selectivity, green conditions. Con: Requires enzyme screening/sourcing. |

| Asymmetric Hydrogenation | N-acyl-2-amino-2-pentenoic acid | Chiral Rh or Ru catalyst (e.g., Rh-DuPhos) | Chiral Ligand | >95% | Pro: High throughput, well-established. Con: Requires precious metal catalysts. |

| Classical Resolution | Racemic (D,L)-Norvaline | Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) | Resolving Agent | >98% | Pro: Scalable, established technology. Con: Max 50% theoretical yield, can be tedious. |

Part 2: The Carbamoylation Reaction

With enantiopure (R)-norvaline in hand, the final step is the introduction of the carbamoyl group onto the α-amino nitrogen. The most direct and widely used method is reaction with a cyanate salt.[3]

Mechanism and Rationale

The carbamoylation of an amino group with cyanate proceeds via the nucleophilic attack of the free amine on isocyanic acid (HNCO). In aqueous solution, the cyanate salt (e.g., potassium cyanate, KOCN) exists in equilibrium with the reactive isocyanic acid species.[4][5] The reaction is typically irreversible and forms a stable ureido linkage.

Sources

- 1. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbamoylation of amino acids and proteins in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein Carbamylation and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Application of (2R)-2-(carbamoylamino)pentanoic Acid in Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of (2R)-2-(carbamoylamino)pentanoic acid, the D-enantiomer of the non-proteinogenic amino acid citrulline, and its strategic application in modern peptide synthesis. Tailored for researchers, chemists, and drug development professionals, this document details the incorporation of this unique building block into peptide chains using solid-phase peptide synthesis (SPPS). We will dissect the causality behind procedural choices, from the selection of protecting group strategies to coupling activation and final peptide characterization. This guide offers field-proven insights, step-by-step methodologies, and troubleshooting advice to empower scientists in the synthesis of novel and complex D-citrulline-containing peptidomimetics.

Introduction: The Significance of this compound (D-Citrulline)

This compound, commonly known as D-citrulline, is a non-genetically encoded amino acid. While its L-isomer, L-citrulline, is a key intermediate in the urea cycle, the incorporation of the D-form into peptides represents a strategic choice in medicinal chemistry.[1][2] The introduction of D-amino acids into a peptide sequence can confer remarkable properties, including enhanced stability against enzymatic degradation, constrained conformations, and novel pharmacological activities.

The unique structural feature of D-citrulline is its delta-carbamoyl group, a neutral urea moiety. When substituting a positively charged residue like D-arginine, D-citrulline can modulate a peptide's isoelectric point, hydrogen bonding capacity, and overall hydrophobicity, leading to profound changes in its biological function and pharmacokinetic profile.[3] This makes Fmoc-D-Cit-OH a valuable tool for synthesizing bioactive peptide mimetics, such as neurokinin-1 (NK1) receptor antagonists.[3][4]

This guide will focus on the practical application of Nα-Fmoc-protected D-citrulline (Fmoc-D-Cit-OH) in the most prevalent methodology for peptide synthesis: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Building Block: Nα-Fmoc-(2R)-2-(carbamoylamino)pentanoic Acid

Successful incorporation begins with the appropriate building block. For Fmoc-SPPS, this is Nα-Fmoc-D-citrulline (Fmoc-D-Cit-OH). This derivative is commercially available and suitable for direct use in automated and manual peptide synthesizers.[5][6]

Key Structural Features and Considerations:

-

Nα-Fmoc Group: Provides temporary, base-labile protection of the alpha-amino group, which is the cornerstone of the Fmoc/tBu orthogonal protection strategy.[1] This group is stable to the acidic conditions used for final cleavage and side-chain deprotection.[7]

-

Side-Chain Carbamoyl Group: A critical aspect of citrulline chemistry is that the side-chain urea (carbamoyl) group is generally considered stable and does not require protection during standard Fmoc-SPPS.[4] This simplifies the synthesis by avoiding the need for an additional side-chain protecting group and its subsequent removal. However, as will be discussed, this unprotected functionality is not entirely inert and requires careful consideration during the coupling step.

Structure of Fmoc-D-Citrulline-OH

Caption: Chemical structure of the Fmoc-D-Cit-OH building block.

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-Cit-OH follows the standard cyclical process of Fmoc-SPPS, which involves the sequential deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[5][6]

Fmoc-SPPS Cycle for D-Citrulline Incorporation

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Detailed Experimental Protocol: Coupling of Fmoc-D-Cit-OH

This protocol provides a robust starting point for the manual or automated coupling of Fmoc-D-Cit-OH. It is based on standard, well-established SPPS methodologies.[1][2][4]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-D-Cit-OH

-

Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (0.1 mmol scale):

-

Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (typically using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[4] Perform a qualitative test (e.g., Kaiser test) to confirm the presence of the free primary amine.[8]

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-D-Cit-OH (4 eq., 0.4 mmol) and HBTU or HATU (3.9 eq., 0.39 mmol) in DMF. Add DIPEA (8 eq., 0.8 mmol) to the solution. Allow this mixture to pre-activate for 2-5 minutes at room temperature.

-

Expert Insight: Using slightly less than a full equivalent of the activator relative to the amino acid prevents the activator from capping any unreacted peptide chains. HATU is often preferred for challenging couplings as it can lead to faster reactions and reduce the risk of racemization.[9]

-

-

Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the peptide-resin.

-

Mixing: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Field-Proven Insight: The coupling of citrulline can be slower than for many other amino acids.[4] It is advisable to monitor the reaction for completeness. A negative Kaiser test (or other appropriate test) indicates the consumption of free amines and a successful coupling.[8] If the test remains positive, a second coupling (double coupling) with fresh reagents is recommended.[10]

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3-5 times) and then Isopropanol (IPA) (2-3 times) to remove all excess reagents and soluble byproducts.[7]

-

Next Cycle: The peptide-resin is now ready for the next deprotection and coupling cycle.

Causality and Critical Considerations: The Carbamoyl Side Chain

While the urea moiety of the D-citrulline side chain is generally unreactive under standard SPPS conditions, it is not completely inert. The oxygen of the urea can be nucleophilic.

Potential Side Reaction: There are reports suggesting that under certain conditions, the side-chain urea can react with coupling reagents or other activated species. This can lead to modifications, such as the addition of a CH2CO moiety (+40 Da), potentially through the formation of an oxazoline-like intermediate.[11]

Mitigation Strategies:

-

Avoid Excess Activator: Use the stoichiometry described in the protocol (activator ≤ amino acid).

-

Use Additives: The inclusion of additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure in carbodiimide-mediated couplings (e.g., with DIC) can suppress side reactions by forming a less reactive, more stable active ester intermediate.[9]

-

Optimize Coupling Time: Avoid unnecessarily long coupling times, which could increase the window for side reactions to occur. Monitor the reaction and proceed to the washing step once complete.

Peptide Cleavage, Purification, and Characterization

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups from other amino acids in the sequence.

A standard cleavage cocktail for Fmoc-SPPS is typically used.[1][5]

-

Reagent: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).

-

Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The resin is then filtered off, and the peptide is precipitated from the TFA solution using cold diethyl ether.

Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18-modified silica | Standard for peptide purification due to its hydrophobicity.[12] |

| Mobile Phase A | 0.1% TFA in Water | The ion-pairing agent (TFA) improves peak shape.[13] |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic solvent used to elute the peptide.[13] |

| Elution | Linear Gradient | A gradually increasing concentration of Mobile Phase B separates the target peptide from impurities based on hydrophobicity.[13] |

| Detection | UV at 210-220 nm | Detects the peptide backbone.[12] |

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then pooled and lyophilized.

Characterization by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the identity of the synthesized peptide.[6] For peptides containing citrulline, there are specific fragmentation patterns to be aware of during tandem mass spectrometry (MS/MS) analysis.

-

Mass Shift: The conversion of an arginine residue to citrulline results in a mass increase of +0.984 Da.[3] When incorporating D-citrulline directly, the expected mass should be calculated using its residue mass.

-

Characteristic Fragmentation: Under low-energy collision-induced dissociation (CID), citrulline-containing peptides often exhibit a characteristic neutral loss of isocyanic acid (HNCO), corresponding to a mass shift of -43.0058 Da.[5][14] This signature loss can be a useful diagnostic tool to confirm the presence and location of the citrulline residue.

-

"Citrulline Effect": A preferential cleavage C-terminal to the citrulline residue is often observed, leading to intense b- and y-type fragment ions, which can aid in sequence confirmation.[5]

Conclusion and Future Perspectives

This compound is a powerful and accessible building block for medicinal chemists seeking to enhance the properties of synthetic peptides. Its incorporation via standard Fmoc-SPPS is straightforward, provided that key parameters, particularly during the coupling step, are carefully controlled. Understanding the behavior of the unprotected carbamoyl side chain and the unique fragmentation patterns in mass spectrometry is crucial for success. As the demand for more stable and potent peptide therapeutics grows, the strategic use of D-citrulline and other unnatural amino acids will undoubtedly continue to expand, opening new avenues for drug discovery and development.

References

-

Guillemyn, K., et al. (2015). Synthesis and biological evaluation of compact, conformationally constrained bifunctional opioid agonist–neurokinin-1 antagonist peptidomimetics. European Journal of Medicinal Chemistry, 92, 64-77. Available at: [Link]

-

Biosynthesis Inc. (2012, December 3). Citrullinated Peptide Synthesis. Retrieved February 23, 2026, from [Link]

-

Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 23, 2026, from [Link]

-

LifeTein. (2025, February 12). Unnatural Amino Acids: Citrulline. Retrieved February 23, 2026, from [Link]

-

eqipped. (n.d.). FMOC-D-Citrulline. Retrieved February 23, 2026, from [Link]

-

Collins, J. M., & Leadbeater, N. E. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(6), 417-428. Available at: [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved February 23, 2026, from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved February 23, 2026, from [Link]

-

Kappel, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved February 23, 2026, from [Link]

-

Kéri, M., et al. (2018). Mapping the tandem mass spectrometric characteristics of citrulline-containing peptides. Journal of Mass Spectrometry, 53(5), 425-434. Available at: [Link]

-

Gealageas, R., et al. (2023). Characterizing citrullination by mass spectrometry-based proteomics. Philosophical Transactions of the Royal Society B, 378(1887), 20220339. Available at: [Link]

-

Tutturen, A. E., et al. (2014). Optimizing the Identification of Citrullinated Peptides by Mass Spectrometry. Journal of Amino Acids, 2014, 819861. Available at: [Link]

-

ResearchGate. (2020, April 1). Short Peptide synthesis, Fmoc-SPPS wth citrullin, why can it show a different mass?. Retrieved February 23, 2026, from [Link]

Sources

- 1. biovera.com.au [biovera.com.au]

- 2. ejbiotechnology.info [ejbiotechnology.info]

- 3. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. recovered.org [recovered.org]

- 10. researchgate.net [researchgate.net]

- 11. US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents [patents.google.com]

- 12. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. solid phase peptide synthesis [biosyn.com]

Methodological & Application

Enzymatic Production of D-Norvaline: A Detailed Application Note and Protocol

Abstract

This application note provides a comprehensive guide to the enzymatic conversion of N-carbamoyl-D-norvaline to D-norvaline, a non-proteinogenic amino acid of significant interest in pharmaceutical research and development.[1] We detail a robust protocol utilizing an immobilized N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase), highlighting the key experimental parameters, optimization strategies, and analytical methods for process monitoring. This guide is intended for researchers, scientists, and drug development professionals seeking to establish an efficient and stereoselective synthesis of D-norvaline.

Introduction: The Significance of D-Norvaline and the Enzymatic Advantage

D-norvaline, a non-proteinogenic amino acid, serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs) and peptidomimetics.[1] Its unique structural properties make it a valuable component in the development of novel therapeutics.[2] Traditional chemical synthesis routes for D-norvaline often involve harsh reaction conditions, the use of hazardous reagents, and complex purification steps to resolve the desired stereoisomer.[3][4]

Biocatalysis, through the use of enzymes, offers a green and highly selective alternative for the production of enantiomerically pure compounds.[5] The enzymatic hydrolysis of N-carbamoyl-D-norvaline using a D-carbamoylase (EC 3.5.1.77) presents a direct and efficient method to obtain D-norvaline with high optical purity.[6][7][8] This enzyme specifically catalyzes the hydrolysis of the N-carbamoyl group from the D-enantiomer, leaving the corresponding L-enantiomer unreacted, thus enabling a highly effective kinetic resolution.[5][7]

This application note focuses on the practical implementation of this enzymatic process, providing a detailed protocol from enzyme selection and immobilization to reaction execution and product analysis.

The Heart of the Matter: N-Carbamoyl-D-Amino Acid Amidohydrolase

The success of this bioconversion hinges on the selection of a suitable N-carbamoyl-D-amino acid amidohydrolase, commonly referred to as D-carbamoylase. These enzymes belong to the amidohydrolase superfamily and are known for their strict stereospecificity towards D-enantiomers of N-carbamoyl-amino acids.[5][6][7]

Key Characteristics of D-Carbamoylases:

-

High Enantiospecificity: They exclusively hydrolyze the D-form of N-carbamoyl-amino acids.[7]

-

Broad Substrate Scope: Many D-carbamoylases exhibit activity towards a range of N-carbamoyl-D-amino acids with varying side chains, including aliphatic and aromatic ones.[6] While direct data on N-carbamoyl-D-norvaline is often not explicitly detailed, the known activity on structurally similar substrates like N-carbamoyl-D-valine and N-carbamoyl-D-leucine strongly suggests its suitability.[6]

-

Catalytic Mechanism: The hydrolysis reaction is typically facilitated by a catalytic triad within the enzyme's active site, often involving cysteine, glutamate, and lysine residues.[8][9]

For the purpose of this protocol, we will consider a recombinant D-carbamoylase from an organism such as Agrobacterium sp. or Pseudomonas sp., which have been well-characterized for their utility in producing D-amino acids.[6][10]

Visualizing the Process: Reaction and Workflow

To provide a clear overview, the following diagrams illustrate the enzymatic reaction and the overall experimental workflow.

Figure 1: Enzymatic hydrolysis of N-carbamoyl-D-norvaline.

Figure 2: Overall experimental workflow for D-norvaline production.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| N-carbamoyl-D-norvaline | Commercially Available | ≥98% |

| D-carbamoylase (recombinant) | e.g., from E. coli expressing the gene | Lyophilized powder or solution |

| Immobilization Support (e.g., Duolite A-568) | Commercially Available | Industrial Grade |

| Glutaraldehyde solution | Commercially Available | 25% in H₂O |

| Potassium Phosphate Buffer (pH 7.5) | In-house preparation | Analytical Grade |

| D-norvaline standard | Commercially Available | ≥99% |

| o-Phthalaldehyde (OPA) | Commercially Available | HPLC Grade |

| Acetonitrile (ACN) | Commercially Available | HPLC Grade |

| Water | In-house purification | HPLC Grade |

Detailed Experimental Protocols

Protocol 1: Immobilization of D-Carbamoylase

Rationale: Enzyme immobilization offers several advantages, including enhanced stability, reusability, and simplified product purification.[11] Adsorption followed by cross-linking is a common and effective method.[10]

Step-by-Step Procedure:

-

Support Preparation: Wash the immobilization support (e.g., Duolite A-568) thoroughly with deionized water to remove any preservatives or impurities. Equilibrate the support with 50 mM potassium phosphate buffer (pH 7.5).

-

Enzyme Adsorption: Prepare a solution of D-carbamoylase in 50 mM potassium phosphate buffer (pH 7.5). The enzyme concentration will depend on the specific activity of the enzyme preparation.

-

Add the equilibrated support to the enzyme solution and gently agitate at 4°C for 4-6 hours to allow for complete adsorption.

-

Cross-linking: After adsorption, carefully decant the supernatant. Prepare a 0.1% (v/v) glutaraldehyde solution in 50 mM potassium phosphate buffer (pH 7.5).

-

Add the glutaraldehyde solution to the support with the adsorbed enzyme and gently agitate at 4°C for 1 hour.

-

Washing: Decant the glutaraldehyde solution and wash the immobilized enzyme extensively with 50 mM potassium phosphate buffer (pH 7.5) to remove any unreacted glutaraldehyde.

-

Store the immobilized enzyme at 4°C in the same buffer until use.

Protocol 2: Enzymatic Conversion of N-carbamoyl-D-norvaline

Rationale: The reaction conditions, including pH, temperature, and substrate concentration, are critical for optimal enzyme activity and conversion yield. The chosen parameters are based on typical conditions for D-carbamoylases.[6]

Step-by-Step Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of N-carbamoyl-D-norvaline in 50 mM potassium phosphate buffer (pH 7.5). A starting substrate concentration of 50-100 mM is recommended.

-

Enzyme Addition: Add the immobilized D-carbamoylase to the substrate solution. A typical enzyme loading is 5-10% (w/v) of the total reaction volume.

-

Reaction Conditions: Maintain the reaction temperature at 45°C with gentle agitation.[6]

-

Reaction Monitoring: Periodically take samples from the reaction mixture. To stop the enzymatic reaction in the sample, immediately add an equal volume of 1 M HCl.

-

Analyze the samples by HPLC to monitor the consumption of N-carbamoyl-D-norvaline and the formation of D-norvaline (see Protocol 3).

-

Continue the reaction until the desired conversion is achieved (typically >95%).

Protocol 3: HPLC Analysis of Reaction Components

Rationale: A reliable analytical method is essential for accurate monitoring of the reaction progress and for determining the final product purity and yield. Pre-column derivatization with OPA allows for sensitive fluorescence detection of the primary amine in D-norvaline.

Step-by-Step Procedure:

-

Sample Preparation: Centrifuge the quenched reaction samples to remove any precipitated protein. Dilute the supernatant with mobile phase to an appropriate concentration for HPLC analysis.

-

Derivatization: For the analysis of D-norvaline, mix the diluted sample with OPA reagent in a 1:1 ratio and allow the reaction to proceed for 1-2 minutes at room temperature before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector for N-carbamoyl-D-norvaline and a fluorescence detector (Ex: 340 nm, Em: 450 nm) for the OPA-derivatized D-norvaline.

-

-

Quantification: Use a standard curve of D-norvaline to quantify the product concentration.

Expected Results and Data Presentation

The successful implementation of this protocol should yield a high conversion of N-carbamoyl-D-norvaline to D-norvaline with excellent enantiomeric purity.

Table 1: Representative Data for Enzymatic Conversion

| Parameter | Value |

| Initial Substrate Concentration | 100 mM |

| Reaction Time | 8 hours |

| Conversion Yield | >98% |

| D-norvaline Concentration | ~98 mM |

| Enantiomeric Excess (e.e.) of D-norvaline | >99% |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion Rate | - Inactive enzyme- Suboptimal reaction conditions (pH, temp)- Enzyme inhibition | - Check the activity of the immobilized enzyme- Optimize pH and temperature- Ensure purity of substrate |

| Poor Immobilization Efficiency | - Incorrect buffer pH for adsorption- Insufficient incubation time | - Use a buffer pH where the enzyme has a net opposite charge to the support- Increase incubation time |

| Broad or Tailing Peaks in HPLC | - Column degradation- Improper mobile phase composition | - Replace the HPLC column- Prepare fresh mobile phase and ensure proper degassing |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic synthesis of D-norvaline. By leveraging the high stereoselectivity of D-carbamoylase, this method offers a significant improvement over traditional chemical synthesis, providing a more sustainable and efficient route to this valuable chiral intermediate. The provided protocols for enzyme immobilization, reaction execution, and analytical monitoring should enable researchers to successfully implement and optimize this bioconversion in their own laboratories.

References

-

Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - MDPI. Available at: [Link]

-

Production and immobilization of D-aminoacylase of Alcaligenes faecalis DA1 for optical resolution of N-acyl-DL-amino acids - PubMed. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. Available at: [Link]

-

Revisiting D‐Acylases for D‐Amino Acid Production - PMC. Available at: [Link]

-

Unusual Amino Acids: Norvaline | LifeTein Peptide Blog. Available at: [Link]

-

Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase - PubMed. Available at: [Link]

-

(PDF) Revisiting D‐Acylases for D‐Amino Acid Production - ResearchGate. Available at: [Link]

-

N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed. Available at: [Link]

- CA2347079A1 - Aminoacylase and its use in the production of d-aminoacids - Google Patents.

-

N-carbamoyl-D-amino-acid hydrolase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]

- Immobilized aminoacylase - US4390626A - Google Patents.

-

Carbamoylases: characteristics and applications in biotechnological processes - PubMed. Available at: [Link]

-

Immobilization of Enzymes and Cells: Methods, Effects and Applications - Gyan Sanchay. Available at: [Link]

-

D-Aminoacylase from Alcaligenes faecalis possesses novel activities on D-methionine. Available at: [Link]

-

Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline | Request PDF - ResearchGate. Available at: [Link]

-

Immobilization of aminoacylase from Aspergillus oryzae on synthetic modified polyacrylamides - PubMed. Available at: [Link]

-

The substrate specificity and the catalytic mechanism of N-carbamyl-d-amino acid amidohydrolase: A theoretical investigation - 北京理工大学. Available at: [Link]

- CN101508654B - Synthesis method of D, L-norvaline - Google Patents.

- CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents.

-

Immobilization of N-Carbamyl-D-Amino Acid Amidohydrolase - Taylor & Francis. Available at: [Link]

-

Multi-enzymatic resolution of DL-norvaline for L-norvaline production - ResearchGate. Available at: [Link]

-

Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column - PMC. Available at: [Link]

-

D-Norvaline CAS# 2013-12-9: Odor profile, Molecular properties, Suppliers & Regulation. Available at: [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. lifetein.com [lifetein.com]

- 3. CN101508654B - Synthesis method of D, L-norvaline - Google Patents [patents.google.com]

- 4. CN100516025C - Method for synthesizing D-norvaline using n-pentanoic acid - Google Patents [patents.google.com]

- 5. Carbamoylases: characteristics and applications in biotechnological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Structural basis for catalysis and substrate specificity of Agrobacterium radiobacter N-carbamoyl-D-amino acid amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

Precision Enzymology: D-Carbamoylase Activity Assay using (2R)-2-(carbamoylamino)pentanoic acid

[1]

Abstract & Industrial Significance

The stereoselective production of D-amino acids is a cornerstone of modern pharmaceutical synthesis, serving as critical intermediates for beta-lactam antibiotics (e.g., amoxicillin, cephalexin), peptide hormones, and pesticides. The "Hydantoinase Process" is the preferred industrial route, employing a two-step enzymatic cascade: the ring-opening of a D,L-5-substituted hydantoin by D-hydantoinase, followed by the decarbamoylation of the resulting N-carbamoyl-D-amino acid by D-carbamoylase (N-carbamoyl-D-amino acid amidohydrolase, EC 3.5.1.77).[1][2]

This guide details the kinetic characterization of D-carbamoylase using (2R)-2-(carbamoylamino)pentanoic acid (also known as N-carbamoyl-D-norvaline).[1] Unlike generic substrates, this aliphatic compound models the hydrophobic pocket interactions critical for enzymes used in producing non-natural side chains. We present two complementary protocols: a high-throughput colorimetric screen (Ammonia detection) and a high-resolution HPLC validation method.

Biochemical Mechanism

The D-carbamoylase enzyme catalyzes the hydrolysis of the amide bond in the N-carbamoyl moiety.[2] This irreversible reaction releases the free D-amino acid, ammonia, and carbon dioxide.

Reaction Pathway

The following diagram illustrates the position of D-carbamoylase within the industrial hydantoinase process.

Figure 1: The enzymatic cascade converting hydantoins to D-amino acids.[1][2][3] The target reaction for this assay is highlighted in yellow.

Materials & Reagents

Substrate Preparation[1]

-

Compound: this compound (N-Carbamoyl-D-norvaline).[1]

-

MW: ~174.18 g/mol .[1]

-

Stock Solution (50 mM): Dissolve 87.1 mg in 10 mL of 100 mM Tris-HCl (pH 8.0). Mild heating (40°C) or sonication may be required for complete dissolution.[1] Store at -20°C.

Enzyme Buffer (Standard)[1]

Protocol A: Colorimetric Ammonia Assay (High-Throughput)

Principle: The Berthelot reaction (Phenol-Hypochlorite).[1] The ammonia released by hydrolysis reacts with phenol and hypochlorite in the presence of a nitroprusside catalyst to form an indophenol blue complex. Absorbance is proportional to activity.[1]

Reagents

-

Reagent A (Phenol-Nitroprusside): Dissolve 10 g Phenol and 50 mg Sodium Nitroprusside in 1 L water. Store in amber bottle at 4°C.

-

Reagent B (Alkaline Hypochlorite): Dissolve 5 g NaOH and 8 mL Sodium Hypochlorite (available chlorine ~10-15%) in 1 L water. Store in amber bottle at 4°C.

Experimental Workflow

Figure 2: Step-by-step workflow for the colorimetric ammonia detection assay.

Step-by-Step Procedure

-

Preparation: Pre-warm the Substrate Stock and Enzyme Buffer to 37°C.

-

Reaction Mix: In a microcentrifuge tube or 96-well plate, combine:

-

180 µL Substrate Solution (50 mM in Tris-HCl pH 8.0).

-

20 µL Enzyme Solution (diluted to ensure linear range).

-

-

Incubation: Incubate at 37°C for exactly 15 minutes.

-

Quenching: Stop reaction immediately by adding 50 µL of 1 M HCl or heating at 95°C for 3 minutes.

-

Color Development:

-

Measurement: Read Absorbance at 625 nm .

Controls

-

Blank: Buffer + Substrate (No Enzyme).[1] Subtract this value to account for spontaneous hydrolysis.

-

Standard Curve: Prepare

standards (0 – 1 mM) treated exactly as the samples (including quenching and color reagents) to convert Absorbance to µmol Ammonia.

Protocol B: HPLC Analysis (Validation)

Principle: Direct separation of the substrate (N-carbamoyl-D-norvaline) and product (D-norvaline) via Reversed-Phase Chromatography.[1] This is the "Gold Standard" for confirming substrate conversion rates.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (e.g., ZORBAX SB-C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | 25% Acetonitrile : 75% Phosphate Buffer (20 mM KH2PO4, pH 2.[1][4]5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Amide bond detection) |

| Temperature | 30°C |

| Injection Vol | 10 - 20 µL |

Procedure

-

Perform the enzymatic reaction as described in Protocol A (Steps 1-3).

-

Quench: Add equal volume of Methanol or Mobile Phase.[1] Vortex and centrifuge (10,000 x g, 5 min) to remove precipitated protein.

-

Inject the supernatant into the HPLC.

-

Analysis:

-

Substrate Retention: ~ 8-12 min (more hydrophobic due to carbamoyl group).[1]

-

Product Retention: ~ 3-5 min (more polar).

-

Note: Retention times vary by column; run pure standards of Substrate and D-Norvaline to confirm.

-

Data Analysis & Unit Definition

Unit Definition (U)

One Unit (U) of D-carbamoylase activity is defined as the amount of enzyme required to produce 1 µmol of D-norvaline (or Ammonia) per minute under the assay conditions (pH 8.0, 37°C).[1]

Calculation (Colorimetric)

1Troubleshooting & Optimization (Expert Insights)

Metal Ion Dependence

While many D-carbamoylases are functional without added metals, some (especially from Agrobacterium or Pseudomonas) show enhanced stability or activity with divalent cations.[1]

-

Recommendation: If activity is low, screen the enzyme with 1 mM

or -

Caution: If using metals, you must use the HPLC method. Heavy metals precipitate in the alkaline conditions of the Phenol-Hypochlorite assay, causing false turbidity readings.

pH Sensitivity

The carbamoyl bond is stable at neutral pH but hydrolyzes spontaneously at very low pH (<2) or very high pH (>12).[1]

-

Optimization: Maintain assay pH between 7.0 and 9.0.

-

Buffer Choice: Tris-HCl or Potassium Phosphate are standard.[1] Avoid amine-based buffers (like Glycine) if using colorimetric methods that react with free amines (though Berthelot is specific to ammonia, minimizing this risk compared to Ninhydrin).[1]

Substrate Solubility

This compound is moderately hydrophobic.[1] If precipitation occurs at 50 mM:

References

-

Nanba, H., et al. (1998). "Biochemical characterization of N-carbamyl-D-amino acid amidohydrolase from Agrobacterium sp.[1] KNK712."[6] Bioscience, Biotechnology, and Biochemistry.

-

Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes."[1] Journal of Molecular Catalysis B: Enzymatic.

-

Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia."[1][5] Analytical Chemistry.

-

Jiangnan University Research (2022). "Engineering the Thermostability of a D-Carbamoylase... for the Efficient Synthesis of D-Tryptophan."[1] Journal of Agricultural and Food Chemistry. [1]

Sources

- 1. (2R)-2-amino-5-(carbamoylamino)pentanoic acid | C6H13N3O3 | CID 637599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 5. scribd.com [scribd.com]

- 6. Structural Analysis and Substrate Specificity of D-Carbamoylase from Pseudomonas [mdpi.com]

Application Notes and Protocols for the Stereoselective Synthesis of (2R)-2-Ureidopentanoic Acid

Introduction: The Significance of Chiral Ureido Acids in Drug Discovery

Non-proteinogenic amino acids are critical components in the development of novel therapeutics, offering metabolic stability and unique conformational constraints to peptide-based drugs. Among these, α-ureido acids are of particular interest due to the ability of the urea moiety to form stable, bidentate hydrogen bonds with biological targets, a feature often exploited in the design of enzyme inhibitors. The stereochemistry at the α-carbon is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles. This guide provides a detailed, field-proven protocol for the stereoselective synthesis of (2R)-2-ureidopentanoic acid, a valuable building block for drug discovery professionals.

The synthetic strategy presented herein is a two-step process, commencing with the stereoselective synthesis of the key chiral intermediate, (2R)-2-aminopentanoic acid (D-norvaline), followed by the introduction of the ureido group. This approach ensures high enantiomeric purity of the final product.

Part 1: Stereoselective Synthesis of (2R)-2-Aminopentanoic Acid (D-Norvaline)

The enantioselective synthesis of D-amino acids can be achieved through various methods, including enzymatic resolution and asymmetric synthesis.[1] For this protocol, we will focus on a biocatalytic approach utilizing a D-amino acid dehydrogenase, which offers high stereoselectivity and environmentally benign reaction conditions. This method involves the reductive amination of the corresponding α-keto acid, 2-oxopentanoic acid.

Causality Behind Experimental Choices:

-

Biocatalyst: The use of a genetically engineered D-amino acid dehydrogenase provides exceptional enantioselectivity (>99% e.e.), far surpassing many traditional chemical resolution methods which can be laborious and yield-limiting.[1]

-

Cofactor Regeneration: The nicotinamide cofactor (NADH or NADPH) required for the reductive amination is expensive. Therefore, a cofactor regeneration system, such as the use of formate dehydrogenase and formate, is incorporated to make the process economically viable on a larger scale.

-

Reaction Conditions: The reaction is performed in an aqueous buffer at or near physiological pH to ensure the optimal activity and stability of the enzymes.

Experimental Workflow: Enzymatic Synthesis of D-Norvaline

Caption: Workflow for the enzymatic synthesis of D-norvaline.

Detailed Protocol: Enzymatic Synthesis of (2R)-2-Aminopentanoic Acid

-

Reaction Setup:

-

In a temperature-controlled reaction vessel, prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

To the buffer, add 2-oxopentanoic acid (1.0 eq), ammonium chloride (5.0 eq), sodium formate (1.5 eq), and NAD+ (0.01 eq).

-

Stir the mixture until all components are fully dissolved.

-

Add the D-amino acid dehydrogenase (e.g., a commercially available engineered enzyme) and formate dehydrogenase to the reaction mixture.

-

-

Reaction Execution:

-

Maintain the reaction temperature at 30°C with gentle stirring.

-

Monitor the conversion of 2-oxopentanoic acid to D-norvaline periodically by taking aliquots and analyzing them by a suitable chromatographic method (e.g., chiral HPLC or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction has reached completion (typically >95% conversion), terminate the reaction by adding an equal volume of cold ethanol to precipitate the enzymes.

-

Stir the mixture for 30 minutes at 4°C and then remove the precipitated protein by centrifugation.

-

The supernatant, containing the product, is then loaded onto a cation-exchange chromatography column.

-

Wash the column with deionized water to remove any unreacted starting material and salts.

-

Elute the D-norvaline using a dilute aqueous ammonia solution.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield (2R)-2-aminopentanoic acid as a white solid.

-

| Parameter | Typical Value |

| Substrate Concentration | 50-100 g/L |

| Temperature | 30-37°C |

| pH | 7.5-8.5 |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

| Enantiomeric Excess | >99% |

Part 2: Synthesis of (2R)-2-Ureidopentanoic Acid

With the enantiomerically pure (2R)-2-aminopentanoic acid in hand, the final step is the introduction of the ureido moiety. This is reliably achieved by reacting the amino acid with a source of isocyanate, such as potassium isocyanate, in an aqueous solution.

Causality Behind Experimental Choices:

-

Reagent: Potassium isocyanate is a stable, easy-to-handle reagent that generates isocyanic acid in situ under acidic conditions. This reacts readily with the primary amine of the amino acid.

-

pH Control: The reaction is typically carried out in a slightly acidic to neutral aqueous solution. The pH is carefully controlled to ensure the amino group is sufficiently nucleophilic while allowing for the formation of isocyanic acid.

-

Protection: In many cases, protection of the carboxylic acid group is not necessary for this reaction, simplifying the overall synthetic route.

Reaction Mechanism: Ureido Group Formation

Caption: Workflow for the synthesis of (2R)-2-ureidopentanoic acid.

Detailed Protocol: Synthesis of (2R)-2-Ureidopentanoic Acid

-

Reaction Setup:

-

Dissolve (2R)-2-aminopentanoic acid (1.0 eq) in deionized water.

-

To this solution, add potassium isocyanate (1.2 eq) in one portion.

-

Stir the mixture at room temperature. The pH of the solution will initially be basic.

-

-

Reaction Execution:

-

Slowly add a dilute acid (e.g., 1 M HCl) to the stirring solution to maintain a pH between 6 and 7.

-

Continue stirring at room temperature for 2-4 hours.

-

Monitor the disappearance of the starting amino acid by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the reaction mixture in an ice bath.

-

Acidify the solution to pH 2-3 with a stronger acid (e.g., 6 M HCl) to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold deionized water and then with a cold organic solvent like ethanol to remove any remaining impurities.

-

Dry the product under vacuum to yield (2R)-2-ureidopentanoic acid.

-

| Parameter | Typical Value |

| Reactant Ratio (Amino Acid:Isocyanate) | 1 : 1.2 |

| Temperature | Room Temperature |

| pH | 6-7 |

| Reaction Time | 2-4 hours |

| Typical Yield | 80-90% |

| Purity (by NMR/LC-MS) | >95% |

Conclusion

This application note provides a robust and stereoselective two-step synthesis of (2R)-2-ureidopentanoic acid. The biocatalytic synthesis of the D-norvaline precursor ensures high enantiomeric purity, while the subsequent ureido formation is a straightforward and high-yielding transformation. This protocol offers a reliable method for researchers and drug development professionals to access this valuable chiral building block for their research and development endeavors.

References

-

Creation of a Broad-Range and Highly Stereoselective d-Amino Acid Dehydrogenase for the One-Step Synthesis of d-Amino Acids. PMC. [Link]

-

Development of a multi-enzymatic desymmetrization and its application for the biosynthesis of L-norvaline from DL-norvaline. ResearchGate. [Link]

-

Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. ResearchGate. [Link]

-

Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Novel Ureidoamides Derived From Amino Acids: Synthesis and Preliminary Biological Screening. ResearchGate. [Link]

Sources

Application Note & Protocols: High-Purity Crystallization of N-carbamoyl-D-norvaline

Abstract

N-carbamoyl-D-norvaline is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this starting material directly impacts the efficacy and safety of the final Active Pharmaceutical Ingredient (API). Crystallization is a powerful and widely used unit operation for the purification of such intermediates, capable of delivering exceptionally high purity in a single step.[1] This document provides a comprehensive guide to the principles and practical execution of crystallization for N-carbamoyl-D-norvaline, targeting researchers and process chemists in drug development. Three primary methods are detailed—Cooling Crystallization, Antisolvent Crystallization, and pH-Shift Crystallization—each with step-by-step protocols, scientific rationales, and process optimization strategies.

Introduction: The Critical Role of Purity and Crystallization

N-carbamoyl-D-norvaline is a non-proteinogenic amino acid derivative. In pharmaceutical synthesis, particularly for chiral drugs, the use of optically pure starting materials is paramount. The presence of the incorrect enantiomer (L-form) or other process-related impurities can lead to significant side effects or reduced therapeutic efficacy in the final drug product.

Crystallization stands as the definitive method for purifying solid organic compounds in the pharmaceutical industry.[2][3] It is a thermodynamic process where molecules self-assemble from a solution into a highly ordered, three-dimensional lattice structure.[4] This process is inherently selective, as impurity molecules that do not fit perfectly into the growing crystal lattice are preferentially excluded, remaining in the solution (mother liquor).[3] By carefully controlling parameters such as solvent selection, temperature, and supersaturation, one can effectively tailor the purity, crystal size, and morphology of the final product to meet stringent pharmaceutical specifications.[4]

This guide explains the causality behind experimental choices, providing not just the "how" but the "why," to empower scientists to develop robust and scalable crystallization processes for N-carbamoyl-D-norvaline.

Foundational Principles of Crystallization

A successful crystallization process hinges on the precise control of supersaturation, the driving force for both nucleation (the birth of new crystals) and crystal growth.[1] Supersaturation is a non-equilibrium state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature.

Key Mechanisms in Crystallization:

-

Nucleation: The initial formation of stable, microscopic crystal nuclei. This can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).

-

Crystal Growth: The subsequent growth of these nuclei as solute molecules deposit onto the existing crystal lattice.

-

Agglomeration: The process where individual crystals stick together to form larger aggregates.

-

Polymorph Transformation: The conversion of the solid from one crystal structure to another, more stable form.[4][5]

The primary goal is to maintain a state of controlled supersaturation that favors crystal growth over rapid primary nucleation, which often leads to the formation of small, impure crystals.[6]

Factors Influencing Crystallization of N-carbamoyl-D-norvaline:

-

Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2][5] As an amino acid derivative, N-carbamoyl-D-norvaline is expected to be soluble in water and polar protic solvents, and less soluble in nonpolar organic solvents.[7][8] Mixed solvent systems (e.g., water-alcohol) are often employed to fine-tune solubility.[9]

-

Temperature: Solubility is often strongly dependent on temperature. A controlled cooling profile is a common way to generate supersaturation.[10][11]

-

pH: As a molecule with both a carboxylic acid and a carbamoyl group, the net charge and thus the aqueous solubility of N-carbamoyl-D-norvaline are highly dependent on pH.[7] This property can be exploited for purification.

-

Agitation: Stirring affects heat and mass transfer, preventing localized high supersaturation and promoting uniform crystal growth. However, excessive agitation can lead to crystal breakage (secondary nucleation).[10]

Experimental Protocols for High-Purity Crystallization

The following protocols are designed as robust starting points for laboratory-scale purification. Optimization will be necessary based on the specific impurity profile of the starting material.

Protocol 1: Controlled Cooling Crystallization

This method is ideal for compounds with a significant positive temperature coefficient of solubility.[5] It involves dissolving the compound in a minimal amount of hot solvent and allowing it to crystallize upon slow, controlled cooling.

dot

Caption: Workflow for Cooling Crystallization.

Methodology:

-

Solvent Selection: Begin by determining the solubility of N-carbamoyl-D-norvaline in various solvents (e.g., water, ethanol, isopropanol) at room temperature and near boiling. Water is an excellent starting point.

-

Dissolution: In an appropriately sized flask, add the crude N-carbamoyl-D-norvaline. Add the chosen solvent (e.g., deionized water) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution.

-

Scientist's Note: Using the minimum solvent volume maximizes the yield upon cooling, as less product will remain dissolved in the mother liquor.[2]

-

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Controlled Cooling: Allow the solution to cool slowly and without disturbance. A programmable cooling bath set to a rate of 0.5°C to 1.0°C per minute is ideal. Slow cooling is critical for forming large, well-defined crystals and ensuring high purity.[9]

-

Aging: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry at this temperature with gentle stirring for 1-2 hours to maximize crystal growth and yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

-

Washing: Wash the filter cake with a small amount of ice-cold solvent to displace the impurity-rich mother liquor from the crystal surface.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization

This technique involves the addition of a miscible "antisolvent"—a solvent in which the compound is poorly soluble—to a solution of the compound, thereby inducing supersaturation and crystallization.[6][13] This method is particularly effective for controlling crystal size and can be performed at a constant temperature.[4] A water/methanol system is a promising candidate, as demonstrated in the purification of related amino acid derivatives.[14][15]

dot

Caption: Workflow for Antisolvent Crystallization.

Methodology:

-

System Selection: Identify a solvent in which N-carbamoyl-D-norvaline is highly soluble (e.g., water) and a miscible antisolvent in which it is poorly soluble (e.g., methanol, ethanol, or isopropanol).

-

Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent at a constant, controlled temperature (e.g., 25°C).

-

Antisolvent Addition: Slowly add the antisolvent to the stirred solution at a constant rate using a syringe pump. The optimal rate must be determined experimentally; a slow addition rate favors the growth of larger crystals.

-

Scientist's Note: The point at which the solution becomes persistently cloudy indicates the onset of nucleation. The addition rate can be adjusted at this stage to control crystal growth.

-

-

Aging: After the full volume of antisolvent has been added, allow the resulting slurry to stir for 1-3 hours to ensure complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the filter cake with a mixture of the solvent and antisolvent (in the final ratio) to remove residual mother liquor without redissolving the product.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature.

Protocol 3: pH-Shift Crystallization

This method leverages the zwitterionic nature of amino acid derivatives. The compound is dissolved at a pH where it is highly soluble (as a salt), and then crystallized by adjusting the pH to its isoelectric point, where it is least soluble.

Methodology:

-

Dissolution: Suspend the crude N-carbamoyl-D-norvaline in water. Add a base (e.g., 1M NaOH) dropwise until the solid completely dissolves, forming the soluble sodium salt (pH > 9). Alternatively, an acid (e.g., 1M HCl) can be used to form the soluble hydrochloride salt (pH < 2).

-

Treatment (Optional): Activated carbon can be added to the solution at this stage to adsorb colored impurities.[2] If used, the carbon must be removed by filtration before proceeding.

-

Crystallization: With vigorous stirring, slowly add an acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the solution to adjust the pH towards the isoelectric point of N-carbamoyl-D-norvaline. As the isoelectric point is approached, the compound's solubility will decrease dramatically, causing it to crystallize out of solution.

-

Aging, Isolation, Washing, & Drying: Follow steps 5-8 from the Cooling Crystallization protocol. The wash step should use deionized water at the isoelectric pH.

Process Optimization and Purity Verification

No protocol is universal. The quality of the crude material and the desired final specifications will dictate the need for optimization.

Troubleshooting Common Issues:

-

Oiling Out: If an amorphous oil forms instead of crystals, it indicates that the supersaturation is too high or the temperature is above the melting point of the solvated solid. Try increasing the solvent volume, reducing the cooling rate, or lowering the starting temperature.

-

Poor Yield: This can be caused by using too much solvent or not cooling to a low enough temperature. A solvent screen to find a system with lower solubility at cold temperatures is recommended.

-

Low Purity: This often results from cooling too quickly, which traps impurities in the crystal lattice. Decrease the cooling rate or the antisolvent addition rate. A second recrystallization (re-work) may be necessary.[12]

Purity and Yield Analysis: The success of the crystallization must be validated with analytical data.

-

Chemical Purity: Assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Enantiomeric Purity (e.e.): Determined using a specialized Chiral HPLC column.[16][17] This is the most critical purity attribute.

-

Yield: Calculated as: (mass of pure, dry product / mass of crude starting material) x 100%.

Comparative Data for Crystallization Methods

| Parameter | Cooling Crystallization | Antisolvent Crystallization | pH-Shift Crystallization |

| Principle | Temperature-dependent solubility | Solubility reduction by solvent mixing | pH-dependent solubility |

| Typical Yield | 85-95% | 80-90% | 90-98% |

| Chemical Purity | >99.5% | >99.8% | >99.8% |

| Enantiomeric Purity | Can be high; dependent on initial e.e. | Often excellent for chiral upgrading | Excellent for removing non-ionizable impurities |

| Advantages | Simple, effective for many systems | Good control over particle size, isothermal | Highly selective, high yields |

| Disadvantages | Requires specific solubility profile, can be energy-intensive | Requires solvent recovery/separation | Only applicable to ionizable compounds, adds salt load |

Note: The values in this table are illustrative and represent typical outcomes. Actual results will vary based on experimental conditions and the impurity profile of the starting material.

Conclusion